molecular formula C9H7F2NO2 B13627552 N-(4,5-difluoro-2-formylphenyl)acetamide

N-(4,5-difluoro-2-formylphenyl)acetamide

Cat. No.: B13627552
M. Wt: 199.15 g/mol
InChI Key: OKFNRWMFRRBUCB-UHFFFAOYSA-N
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Description

N-(4,5-Difluoro-2-formylphenyl)acetamide is an acetamide derivative featuring a difluorophenyl ring substituted with a formyl group at the ortho position and an acetylated amine.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

N-(4,5-difluoro-2-formylphenyl)acetamide

InChI

InChI=1S/C9H7F2NO2/c1-5(14)12-9-3-8(11)7(10)2-6(9)4-13/h2-4H,1H3,(H,12,14)

InChI Key

OKFNRWMFRRBUCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C=O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-difluoro-2-formylphenyl)acetamide typically involves the reaction of 4,5-difluoro-2-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and technology to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-difluoro-2-formylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4,5-difluoro-2-carboxyphenylacetamide.

    Reduction: 4,5-difluoro-2-aminophenylacetamide.

    Substitution: 4,5-dimethoxy-2-formylphenylacetamide.

Scientific Research Applications

N-(4,5-difluoro-2-formylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-difluoro-2-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of its potential anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Activity

Several acetamide derivatives with halogenated aromatic systems demonstrate antimicrobial activity. For example:

  • Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibits potent activity against gram-positive bacteria due to the synergistic effects of the difluorophenyl group and the sulfonated piperazine-thiazole system .
  • Compound 49 : N-(Thiazol-2-yl)acetamide derivative shows antifungal activity, attributed to the thiazole ring’s ability to disrupt fungal membranes .

Comparison :

Property N-(4,5-Difluoro-2-formylphenyl)acetamide Compound 47 (Antimicrobial)
Core Structure Difluorophenyl + formyl + acetamide Difluorophenyl + sulfonated piperazine-thiazole
Key Substituents Formyl (-CHO) Benzo[d]thiazol-sulfonyl
Bioactivity Not reported (potential intermediate) Gram-positive antibacterial

The absence of a sulfonated heterocycle in the target compound may limit its direct antimicrobial efficacy, but the formyl group could serve as a site for further functionalization to enhance activity.

Pyridazinone-Based Acetamides as Receptor Agonists

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as selective FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils .

Comparison :

Property This compound Pyridazinone Derivative (FPR2 Agonist)
Aromatic System Difluorophenyl Pyridazinone + methoxybenzyl
Functional Groups Formyl (-CHO) Methoxy (-OCH3), bromophenyl
Pharmacological Role Undetermined Pro-inflammatory signaling modulation

Pyrrole Alkaloids with Formyl Substituents

Pyrrole alkaloids like N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide, isolated from Fusarium incarnatum, demonstrate antitumor and antioxidant properties. The formyl group enhances reactivity, enabling interactions with cellular targets .

Comparison :

Property This compound Fusarium Pyrrole Alkaloid
Core Structure Acetamide + difluorophenyl Pyrrole + hydroxymethyl + acetamide
Formyl Position Ortho to acetamide Embedded in pyrrole ring
Bioactivity Not reported Antitumor, antioxidant

The target compound’s formyl group is positioned on a phenyl ring rather than a pyrrole, which may alter its redox activity and target specificity.

Thiadiazolyl Acetamide Derivatives

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide incorporates a thiadiazole ring, which improves metabolic stability and binding affinity in heterocyclic systems .

Comparison :

Property This compound Thiadiazolyl Acetamide
Heterocyclic System None 1,3,4-Thiadiazole
Substituents Difluoro, formyl Fluorophenyl, acetyl
Potential Application Synthetic intermediate Antimicrobial, enzyme inhibition

The thiadiazole ring in the analog enhances rigidity and electronic properties, which are absent in the target compound.

Physicochemical Properties of Structural Analogs

  • N-(2-Formyl-4,5-dimethylphenyl)acetamide (CAS 70128-17-5): Molecular Formula: C11H13NO2 Molecular Weight: 191.23 g/mol Substituents: Methyl groups at 4,5-positions .

Comparison :

Property This compound N-(2-Formyl-4,5-dimethylphenyl)acetamide
Molecular Weight ~215 g/mol (estimated) 191.23 g/mol
Substituents Electron-withdrawing (-F) Electron-donating (-CH3)
Lipophilicity Higher (due to -F) Lower

Fluorine substituents likely increase the target compound’s lipophilicity and metabolic stability compared to methyl groups.

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